(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities and is often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in chloroform for halogenation
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, it is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,5-diphenyl-3H-pyrazol-3-one: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one: Similar structure but without the diphenyl groups, affecting its overall properties.
Uniqueness
The presence of both diphenyl and trifluoromethyl groups in (4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one makes it unique in terms of its chemical reactivity and potential applications. These groups contribute to its stability, reactivity, and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H15F3N4O |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2,5-diphenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H15F3N4O/c23-22(24,25)16-10-7-11-17(14-16)26-27-20-19(15-8-3-1-4-9-15)28-29(21(20)30)18-12-5-2-6-13-18/h1-14,28H |
InChI Key |
CTVHEUHNFNCOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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